5-Fam, SE

Description

Evolution and Impact of Fluorescent Labeling Reagents in Molecular and Cellular Biology

The evolution of fluorescent labeling reagents has closely mirrored advancements in microscopy and detection technologies. Early fluorescent dyes, while useful, often suffered from limitations such as poor photostability, broad emission spectra, and limited options for targeted conjugation. The development of chemically modified fluorophores with improved properties and the introduction of genetically encoded fluorescent proteins have dramatically expanded the capabilities of fluorescence-based research nih.gov. These innovations have enabled researchers to visualize normal physiological processes, detect multiple signals simultaneously, track single molecules, and replace radioactive assays where possible, shedding light on pathobiological processes nih.gov. The engineering of fluorescent proteins that span the visible spectrum has further fueled the development of advanced imaging techniques like nanoscopy, overcoming the diffraction limit of light nih.gov.

Historical Context and Development of Fluorescein (B123965) Derivatives for Bioconjugation

Fluorescein, first synthesized in 1871, is a foundational xanthene-based fluorophore known for its intense yellow-green fluorescence biotium.comiscientific.orgencyclopedia.pub. Its inherent properties, including high fluorescence intensity and pH sensitivity around the neutral range, made it an early candidate for biological applications encyclopedia.pub. However, the native fluorescein molecule lacked readily available functional groups for stable covalent attachment to biomolecules. This limitation spurred the development of various reactive derivatives designed for bioconjugation. Key modifications involved introducing functional groups such as isothiocyanate, carboxylic acid, or amine to the fluorescein core encyclopedia.pub. Fluorescein isothiocyanate (FITC) was one of the earliest and most widely used amine-reactive derivatives encyclopedia.pubthermofisher.com. While effective, FITC conjugates can exhibit lower stability compared to those formed with other reactive groups eurogentec.com. This led to the exploration and development of carboxyfluorescein derivatives, which offered improved conjugation stability encyclopedia.pubeurogentec.com.

Rationale for Succinimidyl Ester Activation in Amine-Reactive Labeling Strategies

Amine groups, particularly the ε-amino groups of lysine (B10760008) residues in proteins and the N-terminus of polypeptides, are common targets for bioconjugation due to their prevalence and accessibility on the surface of biomolecules thermofisher.comaatbio.com. To achieve stable covalent coupling to these amine groups, activating the fluorescent dye is necessary. Succinimidyl esters (SE), also known as NHS esters, are among the most popular activating groups for amine modification thermofisher.comaatbio.com. The rationale for using succinimidyl ester activation lies in its efficient reaction with primary aliphatic amines under physiological to slightly alkaline conditions (typically pH 7.2 to 9) to form stable amide bonds thermofisher.comaatbio.com. This reaction involves a nucleophilic attack by the primary amine on the carbonyl carbon of the succinimidyl ester, leading to the displacement of the N-hydroxysuccinimide group aatbio.com. Compared to other amine-reactive groups like isothiocyanates, succinimidyl esters generally result in more stable conjugates eurogentec.comthermofisher.com. The stability of the resulting carboxamide bond is advantageous for long-term studies and applications requiring robust labeling encyclopedia.pub.

Overview of Research Trajectories and Academic Relevance of 5-Fam, SE

5-Carboxyfluorescein (B1664652) succinimidyl ester (this compound) is a single isomer of carboxyfluorescein functionalized with a succinimidyl ester group eurogentec.commedchemexpress.com. This specific isomer is favored in many applications due to the potential for isomeric mixtures (like 5-(and-6)-Carboxyfluorescein, succinimidyl ester) to complicate analysis biotium.com. The academic relevance of this compound stems from its utility in a wide range of research applications requiring the fluorescent labeling of amine-containing biomolecules. Its research trajectories include, but are not limited to, the labeling of proteins, peptides, antibodies, amine-modified oligonucleotides, and other molecules containing primary or secondary aliphatic amines eurogentec.commedchemexpress.combiotium.com. This has made this compound a staple in fields such as cell biology, immunology, molecular biology, and biochemistry for applications like immunofluorescence, fluorescence microscopy, flow cytometry, and the development of fluorescent probes and biosensors abpbio.comnih.govaatbio.com.

Scope and Objectives of Research Utilizing this compound in Contemporary Studies

Contemporary research utilizing this compound typically focuses on objectives that leverage its fluorescent properties and ability to form stable conjugates. These objectives include:

Molecular Tracking and Localization: Visualizing the distribution and movement of labeled molecules within cells or tissues.

Protein and Peptide Labeling: Creating fluorescently tagged proteins or peptides for studying protein-protein interactions, cellular uptake, or enzymatic activity nih.gov.

Nucleic Acid Labeling: Incorporating 5-Fam into amine-modified oligonucleotides for applications in molecular diagnostics, in situ hybridization, and aptamer research eurogentec.combiotium.comresearchgate.net.

Development of Fluorescent Biosensors: Utilizing 5-Fam as a reporter fluorophore in the design of sensors for detecting specific analytes or cellular conditions.

Flow Cytometry and Cell Sorting: Labeling cells or cellular components for analysis and sorting based on fluorescence intensity aatbio.com.

Research findings often detail the efficiency of the labeling reaction under various conditions, the photophysical properties of the resulting conjugates, and the performance of the labeled biomolecules in specific biological assays. While specific data tables are not provided in the prompt, research utilizing this compound would typically generate data on:

Example Data Table Description:

| Conjugation Parameter | Condition 1 | Condition 2 | Condition 3 |

| Molar Ratio (Dye:Protein) | X:1 | Y:1 | Z:1 |

| Reaction pH | pH A | pH B | pH C |

| Incubation Time | Time 1 | Time 2 | Time 3 |

| Labeling Efficiency (%) | Value A | Value B | Value C |

| Degree of Labeling | Value D | Value E | Value F |

Such tables would present detailed research findings related to optimizing the labeling protocol for specific biomolecules, demonstrating the influence of reaction parameters on the efficiency of this compound conjugation and the resulting degree of labeling.

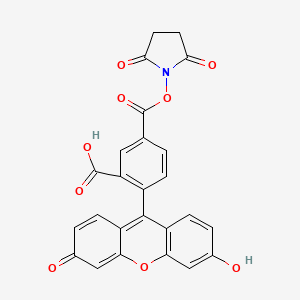

Structure

3D Structure

Properties

Molecular Formula |

C25H15NO9 |

|---|---|

Molecular Weight |

473.4 g/mol |

IUPAC Name |

5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C25H15NO9/c27-13-2-5-16-19(10-13)34-20-11-14(28)3-6-17(20)23(16)15-4-1-12(9-18(15)24(31)32)25(33)35-26-21(29)7-8-22(26)30/h1-6,9-11,27H,7-8H2,(H,31,32) |

InChI Key |

TWOKNYRPKCLMAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Fluorescein Succinimidyl Esters

Synthetic Pathways for the Core Fluorescein (B123965) Chromophore

The core fluorescein chromophore, the basis for 5-Fam, is typically synthesized through the condensation of resorcinol (B1680541) and phthalic anhydride. This reaction, first described by Adolf von Baeyer in 1871, often employs a catalyst such as zinc chloride or methanesulfonic acid to facilitate the Friedel-Crafts reaction. wordpress.comwikipedia.orgiscientific.org The synthesis can be carried out at high temperatures, generally between 170°C and 180°C, particularly when using zinc chloride and concentrated HCl. iscientific.org Methanesulfonic acid can serve as both a solvent and an acid catalyst, potentially offering better yields under milder conditions. iscientific.org

Chemical Transformation and Esterification Techniques for Succinimidyl Ester Formation from 5-Carboxyfluorescein (B1664652)

The transformation of 5-carboxyfluorescein to its succinimidyl ester involves the activation of the carboxyl group and subsequent reaction with N-hydroxysuccinimide (NHS). A common approach utilizes carbodiimides, such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC), to activate the carboxylic acid. acs.orgnih.gov In the presence of NHS, the activated carboxyl group reacts to form the succinimidyl ester. acs.orgnih.gov This method proceeds through the formation of an O-acylisourea intermediate, which is then attacked by N-hydroxysuccinimide. diva-portal.orgamerigoscientific.com The resulting succinimidyl ester is more stable towards hydrolysis compared to the O-acylisourea intermediate, making it a suitable activated form for subsequent reactions with amines. diva-portal.org

Regioselective Functionalization Strategies for 5-Fam, SE Analogs

Fluorescein derivatives can exist as isomers, such as 5-carboxyfluorescein and 6-carboxyfluorescein (B556484). The synthesis of this compound specifically targets the 5-carboxy isomer. When starting from a mixture of 5- and 6-carboxyfluorescein, regioselective functionalization or subsequent separation of the isomers is necessary to obtain the pure this compound. acs.orgnih.gov Activation of a mixture of 5- and 6-carboxyfluorescein with EDC and NHS yields a mixture of the corresponding succinimidyl esters, which can then be separated to obtain the pure 5- and 6-succinimidyl esters, typically with purities exceeding 98%. acs.orgnih.gov

Design and Synthesis of Novel 5-Fam Derivatives with Modified Linkers and Enhanced Reactivity Profiles

The design and synthesis of novel 5-Fam derivatives often involve modifying the linker connecting the fluorescein core to the reactive group or altering the reactive group itself to enhance specific properties like solubility, reactivity, or targeting capabilities. While this compound utilizes a succinimidyl ester for amine reactivity, other reactive groups and linkers can be incorporated. For example, fluorescein isothiocyanate (FITC) is another common derivative that reacts with amines via a thiourea (B124793) linkage, although amide linkages formed by succinimidyl esters are generally more stable. wikipedia.orgbiotium.comeurogentec.com Research explores the synthesis of modified nucleotides incorporating fluorescent labels like FAM through various linkers for applications in nucleic acid synthesis and labeling. researchgate.netusm.eduresearchgate.net The development of novel linkers, such as vinylpyrimidine phosphoramidite (B1245037) linkers, and their incorporation into oligonucleotides via solid-phase synthesis demonstrates ongoing efforts to create versatile fluorescent probes. acs.org

Mechanistic Insights into the Amide Bond Formation via Succinimidyl Ester Reaction

Succinimidyl esters are highly reactive towards primary aliphatic amines, forming stable amide bonds. biotium.comglenresearch.compurdue.edu The reaction typically occurs in buffered aqueous solutions, often at a pH between 7.2 and 9.5, where primary amines are deprotonated and thus more nucleophilic. biotium.compapyrusbio.com The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the succinimidyl ester. This attack leads to the formation of a tetrahedral intermediate, followed by the elimination of N-hydroxysuccinimide as a leaving group, resulting in the formation of a stable amide bond. diva-portal.orgglenresearch.compapyrusbio.com While succinimidyl esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are generally less stable than amide bonds and are prone to hydrolysis or displacement by amines. glenresearch.com Hydrolysis of the succinimidyl ester, which competes with the aminolysis reaction in aqueous solutions, can reduce the efficiency of the coupling. researchgate.net

Spectroscopic Characterization Methodologies and Environmental Perturbation of 5 Fam Conjugates

Methodologies for Assessing Fluorescence Intensity Modulation in Diverse Solvent Systems and Biological Milieus

Assessing the modulation of fluorescence intensity of 5-Fam conjugates in different environments is crucial for understanding their behavior and applications. This typically involves preparing solutions of the labeled bioconjugate in various solvent systems, including buffers of different compositions and pH, organic solvents, and mixtures thereof. Fluorescence intensity measurements are then performed using a spectrofluorometer.

In biological milieus, such as cell lysates, cell cultures, or in vivo settings, the assessment methodologies are more complex. Techniques may involve:

Bulk fluorescence measurements: Analyzing the fluorescence of labeled cells or tissues using a plate reader or cuvette-based fluorometer.

Fluorescence microscopy: Imaging labeled cells or tissues to visualize the distribution and intensity of the fluorescence signal. This can be coupled with quantitative image analysis to determine fluorescence intensity in specific cellular compartments or structures.

Flow cytometry: Analyzing the fluorescence of individual labeled cells in a population, allowing for quantitative assessment of labeling efficiency and fluorescence intensity distributions within heterogeneous samples.

Comparing the fluorescence intensity of the conjugate in different environments relative to a reference solution (e.g., in buffer at optimal pH) helps to quantify the environmental impact on the fluorophore's emission.

Investigation of Solvatochromic Effects and Dielectric Environment Influence on 5-Fam Fluorescence

Solvatochromic effects refer to the changes in the absorption and emission spectra of a fluorophore due to interactions with the solvent. The fluorescence of 5-Fam, being a polar molecule with a delocalized π-electron system, is susceptible to solvatochromism. evidentscientific.com The polarity and dielectric constant of the solvent environment can influence the energy levels of the ground and excited states of the fluorophore, leading to shifts in the excitation and emission spectra.

Increasing solvent polarity can lead to a stabilization of the excited state relative to the ground state, resulting in a red shift (to longer wavelengths) of the fluorescence emission. evidentscientific.com Conversely, a less polar environment may lead to a blue shift. Studies investigating solvatochromic effects with 5-Fam conjugates involve measuring fluorescence spectra in a range of solvents with varying polarities and dielectric constants. By analyzing the spectral shifts, researchers can gain insights into the local dielectric environment experienced by the fluorophore when conjugated to a biomolecule, which can provide information about the accessibility of the labeling site to the solvent or changes in the bioconjugate's conformation.

Techniques for Analyzing pH-Dependent Fluorescence Behavior of 5-Fam Conjugates in Cellular and Solution States

Fluorescein-based dyes, including 5-Fam, are known to be highly pH-sensitive. biosynth.comidtdna.comresearchgate.netabcam.com The fluorescence intensity of 5-Fam is strongly dependent on the protonation state of its phenolic hydroxyl groups, exhibiting significantly decreased fluorescence at acidic pH (below pH 7) due to protonation and increased fluorescence in the physiological to alkaline range (pH 7.5-9.0) where it is deprotonated. idtdna.comresearchgate.net This pH sensitivity makes 5-Fam conjugates useful as probes for measuring pH in various environments, including the intracellular space. biosynth.comabcam.com

Techniques for analyzing pH dependence include:

In solution: Preparing solutions of the 5-Fam conjugate in buffers spanning a wide pH range and measuring the fluorescence intensity or spectra at each pH. Titration curves of fluorescence intensity versus pH can be generated to determine the pKa of the conjugated fluorophore.

In cellular states: Utilizing fluorescence microscopy or flow cytometry to measure the fluorescence intensity of labeled cells. Changes in intracellular pH can be inferred from the changes in 5-Fam fluorescence intensity, often by comparing the fluorescence to a calibration curve established in buffers of known pH. This approach has been used to measure the internal pH of cells. biosynth.com

Studies on the Impact of Quenching Mechanisms (e.g., Photoinduced Electron Transfer, Energy Transfer) on 5-Fam Emission

The fluorescence of 5-Fam conjugates can be significantly affected by quenching mechanisms, which reduce fluorescence intensity. Common quenching mechanisms include:

Collisional quenching: Occurs when the excited fluorophore interacts with a quencher molecule in solution.

Static quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher.

Photoinduced Electron Transfer (PET): Can occur when an electron donor or acceptor is in close proximity to the fluorophore. For fluorescein (B123965) derivatives like 5-Fam, nearby guanine (B1146940) nucleotides in nucleic acid conjugates are known to act as electron donors, leading to quenching via PET. rsc.org

Förster Resonance Energy Transfer (FRET): A distance-dependent energy transfer process between a donor fluorophore (like 5-Fam) and an acceptor molecule (another fluorophore or a non-fluorescent quencher) when they are in close proximity and their spectral properties overlap appropriately. thermofisher.combiosearchtech.com

Studies on quenching mechanisms involve measuring the decrease in fluorescence intensity of 5-Fam conjugates in the presence of potential quenchers. By analyzing the quenching efficiency and kinetics, researchers can identify the type of quenching mechanism involved and gain insights into the spatial arrangement of the fluorophore relative to quenching moieties in the bioconjugate or its environment. For example, FRET-based assays using 5-Fam as a donor have been developed to study molecular interactions and conformational changes. thermofisher.comresearchgate.net

Analysis of Photobleaching Kinetics and Strategies for Photostability Enhancement of 5-Fam Conjugates

Photobleaching is the irreversible photochemical degradation of a fluorophore upon exposure to excitation light, leading to a decrease in fluorescence intensity over time. 5-Fam, like other fluorescein derivatives, is susceptible to photobleaching, which can limit the duration of fluorescence measurements, particularly in imaging applications. researchgate.net

Analysis of photobleaching kinetics involves monitoring the decrease in fluorescence intensity of a 5-Fam conjugate under continuous illumination at a specific intensity. The rate of photobleaching can be quantified by parameters such as the half-life of fluorescence or the total number of photons emitted before photobleaching occurs.

Strategies for enhancing the photostability of 5-Fam conjugates include:

Using antifade reagents: Adding chemical additives to the mounting medium or solution that scavenge reactive oxygen species, which are often involved in photobleaching.

Reducing excitation light intensity: Lowering the intensity or duration of illumination during imaging or measurements.

Choosing more photostable derivatives: While 5-Fam is widely used, exploring other fluorophores with similar spectral properties but improved photostability may be an option for applications requiring prolonged imaging. Some studies suggest that carboxyfluorescein conjugates may be better retained in cells and more resistant to hydrolysis compared to FITC conjugates, potentially offering some enhanced stability. chemodex.comlabscoop.com However, compared to some other dye classes like cyanine (B1664457) dyes, fluorescein derivatives can be less resistant to certain types of degradation. researchgate.net

Application of Time-Resolved Fluorescence Spectroscopy (e.g., Fluorescence Lifetime Imaging Microscopy - FLIM) to 5-Fam Systems

Time-resolved fluorescence spectroscopy techniques, such as fluorescence lifetime measurements and Fluorescence Lifetime Imaging Microscopy (FLIM), provide information about the excited-state decay of a fluorophore. The fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before emitting a photon. Unlike fluorescence intensity, the fluorescence lifetime is generally independent of the fluorophore concentration and excitation intensity, making it a robust parameter for sensing environmental changes. nih.govresearchgate.net

For 5-Fam conjugates, fluorescence lifetime measurements can be used to probe the local environment, including factors like pH, viscosity, and the presence of quenchers. nih.govresearchgate.net FLIM allows for the spatial mapping of fluorescence lifetimes within a sample, providing spatially resolved information about these environmental parameters. nih.govresearchgate.netbiorxiv.orgbiorxiv.orgacs.org

Applications of FLIM with 5-Fam systems include:

Intracellular pH sensing: The fluorescence lifetime of 5-Fam is sensitive to pH, allowing FLIM to be used for mapping pH variations within cells or organelles.

Probing molecular interactions: Changes in fluorescence lifetime can occur upon binding to a target molecule or undergoing a conformational change, providing insights into molecular dynamics.

Measuring FRET: FLIM can be used to measure FRET efficiency, as energy transfer to an acceptor shortens the lifetime of the donor fluorophore (5-Fam).

Studying cellular processes: FLIM of 5-Fam conjugates has been applied to study kinase activities and intercellular forces. nih.govbiorxiv.orgbiorxiv.org

FLIM provides a powerful approach to gain deeper insights into the microenvironment and interactions of 5-Fam labeled biomolecules in complex biological systems.

Fluorescence Anisotropy Measurements for Probing Rotational Dynamics of 5-Fam Labeled Molecules

Fluorescence anisotropy (FA), also known as fluorescence polarization (FP), is a powerful technique used to investigate the rotational dynamics of molecules in solution. The principle relies on the fact that when a fluorophore is excited with polarized light, it preferentially excites those molecules whose absorption dipoles are aligned parallel to the plane of polarization. The emitted fluorescence will also be polarized if the molecule remains stationary during the excited state lifetime. However, if the molecule rotates during this period, the orientation of the emission dipole changes, leading to depolarization of the emitted light. The extent of this depolarization is inversely related to the speed of molecular rotation and directly related to the apparent molecular weight of the fluorescent species nih.govacs.orgnih.govnih.gov.

5-Fam, SE (5-Carboxyfluorescein succinimidyl ester) is a widely used amine-reactive fluorescent dye that readily forms stable amide bonds with primary amines in biomolecules such as proteins, antibodies, and peptides . This conjugation increases the effective molecular size of the fluorophore, significantly slowing its rotational diffusion compared to the free dye. This change in rotational mobility is directly measurable as an increase in fluorescence anisotropy nih.govchimia.ch. Therefore, 5-Fam labeled molecules are well-suited for FA measurements to probe their rotational dynamics and conformational changes, as well as interactions with other molecules nih.govnih.govresearchgate.net.

The measured steady-state fluorescence anisotropy () is influenced by the rotational diffusion of the excited dye and other depolarization factors present during the fluorescence lifetime nih.gov. Quantitatively, the observed fluorescence polarization () is related to the intrinsic polarization () and the extent of rotation experienced by the molecule before emission acs.org. The rotational correlation time (), a key parameter derived from FA measurements, is the time it takes for a molecule to rotate through a specific angle and is directly proportional to the viscosity of the solution and the volume of the rotating unit, and inversely proportional to the temperature nih.govtaylorandfrancis.com.

The relationship between anisotropy (), limiting anisotropy (), fluorescence lifetime (), and rotational correlation time () for a molecule undergoing isotropic rotational diffusion is described by the Perrin equation taylorandfrancis.commpg.de:

Changes in the rotational correlation time, and thus anisotropy, can be indicative of changes in the molecular environment, such as alterations in local microviscosity, restrictions to diffusional motion, or the formation of molecular complexes mpg.de.

Detailed Research Findings and Applications:

This compound and its derivatives have been extensively used in fluorescence anisotropy assays to study various biological interactions and dynamics. For instance, fluorescence polarization has been employed to monitor protein labeling reactions with carboxyfluorescein succinimidyl ester. As the dye covalently attaches to the protein, the increase in molecular mass leads to a measurable increase in fluorescence anisotropy, allowing for the real-time monitoring and optimization of labeling protocols chimia.ch.

Fluorescence anisotropy is particularly valuable for monitoring binding events between a small fluorescently labeled molecule and a larger macromolecule, such as protein-protein or protein-ligand interactions nih.govnih.govnih.govresearchgate.net. When a small molecule labeled with 5-Fam binds to a larger protein, its rotational motion is significantly hindered, resulting in a substantial increase in the observed anisotropy value nih.govresearchgate.net. This change in anisotropy can be used to determine binding affinities and to screen for ligands that disrupt or promote such interactions nih.govresearchgate.net.

Studies have utilized fluorescein-labeled peptides to investigate interactions with proteins. For example, an increase in anisotropy of a fluorescein-labeled peptide in the presence of a protein like PCNA indicated that the peptide's rotational motion slowed down upon binding to the larger protein, forming a larger molecular complex researchgate.net. Conversely, the displacement of the labeled peptide by a competing ligand resulted in a decrease in anisotropy as the peptide returned to its faster rotational state researchgate.net.

Fluorescence anisotropy measurements with 5-Fam labeled molecules can be performed using standard spectrofluorometers equipped with polarizers or dedicated fluorescence polarization plate readers nih.govnih.gov. These methods allow for the rapid and simultaneous analysis of multiple samples, making them suitable for high-throughput screening applications in drug discovery nih.govresearchgate.net.

Example Data (Illustrative):

While specific detailed data tables for this compound anisotropy from the search results are limited in format for direct extraction into a dynamic table here, the principles and observed changes in anisotropy upon binding are well-documented. For example, studies show that the anisotropy of a small fluorescein-labeled molecule increases significantly upon binding to a protein due to the reduced rotational diffusion of the larger complex nih.govresearchgate.net.

Consider a hypothetical scenario illustrating the change in anisotropy upon binding:

| Sample | Anisotropy (r) |

| Free 5-Fam labeled peptide | ~0.05 |

| Peptide bound to Protein | ~0.25 |

This illustrative data demonstrates the typical increase in anisotropy observed when a small 5-Fam labeled molecule binds to a larger partner, reflecting the decrease in rotational dynamics of the labeled species within the larger complex. The magnitude of the change is dependent on the relative sizes of the labeled molecule and its binding partner, as well as the rigidity of the complex and the flexibility of the linker attaching the fluorophore.

Fluorescence anisotropy measurements with 5-Fam conjugates provide valuable insights into the rotational dynamics of biomolecules and their interactions, serving as a versatile tool in biochemical and biophysical research mpg.desci-hub.se.

Bioconjugation Chemistry and Methodological Optimization for 5 Fam, Se Labeling

Optimizing Reaction Parameters for Efficient and Specific Amine-Reactive Labeling with 5-Fam, SE (e.g., pH, Temperature, Solvent Systems)

The efficiency and specificity of labeling with this compound are critically dependent on the optimization of key reaction parameters.

pH: The reaction of this compound with primary amines is highly pH-dependent. The optimal pH range for the coupling reaction is typically between 8.0 and 9.5. biotium.com A pH of 8.5 ± 0.5 is often recommended to achieve the best labeling effect. medchemexpress.commedchemexpress.com At this alkaline pH, the primary amine groups on the biomolecule are deprotonated and thus more nucleophilic, facilitating their attack on the succinimidyl ester. If the pH of the protein solution is below 8.0, it is advisable to adjust it using a suitable buffer, such as 1 M sodium bicarbonate. medchemexpress.commedchemexpress.com

Temperature: The conjugation reaction is typically carried out at room temperature. medchemexpress.commedchemexpress.com Incubation at this temperature for about 60 minutes is generally sufficient for the reaction to proceed to completion. medchemexpress.commedchemexpress.com It is recommended to protect the reaction mixture from light during incubation to prevent photobleaching of the fluorophore. medchemexpress.commedchemexpress.com

Solvent Systems: this compound is susceptible to hydrolysis, which can reduce its labeling efficiency. biotium.com Therefore, it should be dissolved in an anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to prepare a stock solution. medchemexpress.comeurogentec.combiotium.com This stock solution is then added to the aqueous reaction buffer containing the biomolecule to be labeled. It is crucial that the buffer system used for the conjugation reaction is free of primary amines, such as Tris or glycine, and ammonium ions, as these will compete with the target biomolecule for reaction with the dye, thereby reducing the labeling efficiency. medchemexpress.com

| Parameter | Recommended Condition | Rationale |

| pH | 8.0 - 9.5 (Optimal: 8.5 ± 0.5) | Deprotonates primary amines, increasing their nucleophilicity for efficient reaction with the succinimidyl ester. medchemexpress.commedchemexpress.combiotium.com |

| Temperature | Room Temperature | Provides sufficient energy for the reaction to proceed to completion within a reasonable timeframe (e.g., 60 minutes). medchemexpress.commedchemexpress.com |

| Solvent for this compound Stock | Anhydrous DMSO or DMF | Prevents hydrolysis of the succinimidyl ester, preserving its reactivity. medchemexpress.comeurogentec.combiotium.com |

| Reaction Buffer | Free of primary amines (e.g., Tris, glycine) and ammonium ions | Avoids competition for the dye, ensuring specific labeling of the target biomolecule. medchemexpress.com |

Strategies for Minimizing Non-Specific Labeling and Minimizing Aggregation of 5-Fam Conjugates

Minimizing non-specific labeling and aggregation is crucial for obtaining high-quality 5-FAM conjugates with preserved biological function.

Minimizing Non-Specific Labeling:

Buffer Selection: As mentioned, using buffers free of extraneous primary amines is the primary strategy to prevent non-specific reactions. medchemexpress.com

Reaction pH Control: Maintaining the optimal pH range (8.0-9.5) ensures that the reaction is predominantly directed towards the more reactive primary amines of the target biomolecule. biotium.com

Purification: Thorough removal of unconjugated dye after the labeling reaction is essential to eliminate any non-covalently bound fluorophores. thermofisher.com

Minimizing Aggregation:

Dye-to-Protein Ratio: Over-labeling can lead to aggregation due to the hydrophobicity of the fluorescent dye and potential changes in the protein's surface charge. thermofisher.com It is important to control the molar ratio of this compound to the biomolecule.

Protein Concentration: Working within an optimal protein concentration range can help to minimize aggregation.

Solvent Addition: The organic solvent (DMSO or DMF) used to dissolve the this compound should be added slowly and with gentle mixing to the protein solution to avoid localized high concentrations that could induce precipitation.

Quantitative Assessment of Labeling Efficiency and Stoichiometry in Protein and Nucleic Acid Conjugation

The degree of labeling (DOL), also referred to as the degree of substitution (DOS), is a critical parameter for characterizing 5-FAM conjugates. It represents the average number of dye molecules conjugated to each biomolecule. aatbio.com

The DOL is typically determined using absorption spectroscopy and the Beer-Lambert law. arizona.edu This involves measuring the absorbance of the purified conjugate at two wavelengths:

280 nm (A280): The absorbance maximum for most proteins.

~495 nm (Amax): The absorbance maximum for 5-FAM. cosmobio.co.jp

The calculation for the DOL of a protein conjugate is as follows:

Protein Concentration (M): Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

A280: Absorbance of the conjugate at 280 nm.

Amax: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~495 nm).

CF: Correction factor to account for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).

ε_protein: Molar extinction coefficient of the protein at 280 nm. arizona.edugbiosciences.com

Dye Concentration (M): Dye Concentration (M) = Amax / ε_dye

ε_dye: Molar extinction coefficient of 5-FAM at its Amax (~71,300 M⁻¹cm⁻¹). biosearchtech.com

Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

For antibodies, an ideal DOL typically falls within the range of 2 to 10. aatbio.com Lower DOL values may result in weak fluorescence, while excessively high values can lead to fluorescence quenching and potential loss of biological activity. thermofisher.comaatbio.com

For nucleic acid conjugation, a similar principle applies, but the absorbance at 260 nm is used to determine the nucleic acid concentration.

Post-Labeling Purification Techniques for 5-Fam Conjugates (e.g., Size Exclusion Chromatography, Dialysis, Desalting)

After the conjugation reaction, it is imperative to remove any unreacted or hydrolyzed this compound from the labeled biomolecule. thermofisher.com This ensures accurate determination of the DOL and prevents interference from free dye in downstream applications. Common purification methods are based on size exclusion.

| Purification Technique | Principle | Application Notes |

| Size Exclusion Chromatography (SEC) / Gel Filtration | Separates molecules based on their size. The larger conjugate elutes first, while the smaller, free dye is retained. | A very common and effective method. Pre-packed columns (e.g., Sephadex G-25) are widely used for desalting and buffer exchange. medchemexpress.comsigmaaldrich.com |

| Dialysis | Utilizes a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to allow small molecules (free dye) to diffuse out into a larger volume of buffer, while retaining the larger conjugate. | A classic and effective method, though it can be slower than chromatography. thermofisher.comnih.gov |

| Desalting Columns | A type of size exclusion chromatography designed for rapid removal of low-molecular-weight contaminants like salts and free dyes. | Convenient for small-scale purifications and buffer exchange. sigmaaldrich.comfishersci.com |

Impact of Protein Concentration, Buffer Composition, and Excipients on Conjugation Yield and Product Stability

Protein Concentration: The concentration of the protein to be labeled can significantly impact the conjugation efficiency. A recommended concentration range is typically 2-10 mg/mL. medchemexpress.comcosmobio.co.jp If the protein concentration is too low (e.g., less than 2 mg/mL), the labeling efficiency can be greatly reduced. medchemexpress.commedchemexpress.com

Buffer Composition: As previously emphasized, the absence of primary amine-containing buffers (like Tris or glycine) and ammonium ions is crucial for high conjugation yields. medchemexpress.com Buffers such as phosphate-buffered saline (PBS) or carbonate/bicarbonate buffers at the appropriate pH are commonly used.

Excipients: The presence of other molecules in the protein solution can also affect the labeling reaction. For instance, stabilizers like bovine serum albumin (BSA) if they contain primary amines, could compete for the dye. It is generally advisable to perform the labeling reaction with a purified protein in a suitable buffer.

Product Stability: For long-term storage, 5-FAM labeled proteins should be stored at >0.5 mg/mL, potentially with a carrier protein like 0.1% BSA, and a preservative such as 0.1% sodium azide. cosmobio.co.jp Storing in the dark at 4°C can be suitable for a couple of months, while for extended periods, aliquoting and storing at -20°C is recommended. cosmobio.co.jp

Evaluation of Functional Integrity and Biological Activity of 5-Fam Labeled Biomolecules Post-Conjugation

A critical aspect of bioconjugation is to ensure that the labeling process does not compromise the biological activity of the biomolecule. The attachment of a fluorescent dye can potentially alter the conformation and function of a protein or interfere with the hybridization properties of a nucleic acid.

Therefore, it is essential to perform functional assays on the 5-FAM labeled biomolecule. For example:

If an antibody is labeled, its antigen-binding capacity should be assessed using techniques like ELISA or flow cytometry.

If an enzyme is labeled, its catalytic activity should be measured and compared to the unlabeled enzyme.

For labeled nucleic acids, their ability to hybridize to a complementary sequence should be verified.

Studies have shown that 5-FAM protein conjugates can be stable and withstand treatments during various biological applications such as immunofluorescent staining, fluorescence in situ hybridization (FISH), and flow cytometry. cosmobio.co.jp

Development of Site-Specific Labeling Strategies Utilizing this compound in Conjunction with Genetic Engineering or Chemoenzymatic Approaches

While this compound traditionally labels primary amines (primarily the ε-amino group of lysine (B10760008) residues and the N-terminus), this can result in a heterogeneous population of labeled molecules with the dye attached at various positions. This heterogeneity can be a drawback for certain applications that require a precisely defined conjugate.

To overcome this, site-specific labeling strategies have been developed:

Genetic Engineering: This approach involves introducing a unique reactive handle into the biomolecule at a specific site through genetic modification. For example, a cysteine residue can be introduced at a desired location, which can then be specifically targeted by a maleimide-functionalized dye. While this compound itself is amine-reactive, a 5-FAM maleimide derivative could be used in such a strategy. Another approach involves incorporating unnatural amino acids with unique reactive groups that can be specifically labeled.

Chemoenzymatic Approaches: These methods utilize enzymes to catalyze the site-specific installation of a label. For instance, enzymes like sortase or transglutaminase can be used to ligate a dye-labeled peptide to a specific recognition sequence engineered into the target protein. Another example is the use of a methyltransferase enzyme that can recognize and label specific DNA sites with a fluorescent cofactor. nih.gov A technique involving β-glucosyltransferase has been used to selectively label 5-hydroxymethylcytosine (5-hmC) in DNA, where an azide group is installed and subsequently labeled with a dye via click chemistry. nih.gov

These advanced strategies allow for the production of homogeneous populations of 5-FAM labeled biomolecules with precise control over the location of the fluorescent probe, which is highly advantageous for structural biology studies, FRET-based assays, and other applications where the position of the dye is critical.

Applications of 5 Fam, Se in Advanced Molecular and Cellular Biology Research

Protein Labeling and Functional Probing:

Labeling proteins with 5-Fam, SE allows for their detection and analysis in various biochemical and cell-based assays. fishersci.secosmobio.co.jpbiotium.combiotium.comfishersci.atscbt.com The stable carboxamide linkage formed during conjugation ensures that the fluorescent label remains attached to the protein throughout experimental procedures. eurogentec.comcosmobio.co.jpbiotium.com

Antibody Conjugation for Immunofluorescence and Immunoblotting Applications

This compound is frequently used to label antibodies for immunofluorescence (IF) and immunoblotting (Western blotting) applications. cosmobio.co.jpfishersci.atscbt.comthermofisher.com Labeling primary or secondary antibodies with 5-Fam allows for the fluorescent detection of target proteins in fixed or live cells and on membranes. The stability of 5-Fam conjugates is advantageous for IF staining and Western blotting, where samples undergo several washing steps. cosmobio.co.jp

Enzyme Labeling for Activity Assays and Substrate Tracking

Enzymes can be labeled with this compound to study their localization, activity, and interaction with substrates. Fluorescently labeled enzymes can be used in activity assays, where changes in fluorescence signal upon substrate binding or cleavage are monitored. nih.gov For instance, 5-Fam has been incorporated into FRET-based peptide substrates to assay protease activity. nih.govresearchgate.net The cleavage of the peptide substrate by the enzyme separates the 5-Fam fluorophore from a quencher, resulting in increased fluorescence. researchgate.net

Receptor-Ligand Binding Assays and Quantification Utilizing 5-Fam Probes

5-Fam labeled ligands can be used to investigate receptor-ligand interactions and quantify binding affinity. nih.govresearchgate.netacs.org Fluorescent ligands allow for the direct visualization and measurement of ligand binding to receptors in cells or on membranes. This approach can be used in various formats, including fluorescence microscopy and plate-based assays. While other labels like acridinium (B8443388) esters or radiolabels have been used, fluorescent probes like 5-Fam offer a non-radioactive and sensitive alternative for studying receptor-ligand binding. researchgate.netacs.org

Protein-Protein Interaction Studies via Fluorescence Resonance Energy Transfer (FRET) with 5-Fam

5-Fam can serve as a donor fluorophore in FRET-based studies to investigate protein-protein interactions. researchgate.netmicroscopyu.comevidentscientific.comnih.gov When two proteins interacting with each other are labeled with a FRET donor (like 5-Fam) and an appropriate acceptor fluorophore, energy transfer occurs when the labeled proteins are in close proximity (typically within 10 nanometers). microscopyu.comevidentscientific.com This energy transfer can be detected as a decrease in donor fluorescence intensity and/or an increase in acceptor fluorescence intensity. evidentscientific.com This technique is valuable for studying dynamic protein interactions in living cells. microscopyu.comevidentscientific.com For example, 5-FAM has been used as a donor in FRET pairs to study enzyme activity based on peptide cleavage that separates the FRET pair. researchgate.net

Cellular Imaging and Subcellular Localization Studies:

Applications in Fixed-Cell Immunofluorescence Microscopy and Histology

5-Fam conjugates are valuable tools in fixed-cell immunofluorescence microscopy and histology for visualizing and localizing specific cellular components. In immunofluorescence, fluorescently labeled antibodies are used to detect target antigens within fixed cells or tissue sections leica-microsystems.comwho.int. 5-Fam can be conjugated to primary or secondary antibodies, allowing for direct or indirect immunofluorescence staining, respectively leica-microsystems.comwho.int. The stable carboxamide bond formed by the reaction of this compound with amine groups on antibodies ensures that the fluorescent label remains attached to the antibody throughout the fixation, permeabilization, blocking, and washing steps typical of immunofluorescence protocols cosmobio.co.jp.

While 5-Carboxyfluorescein (B1664652) itself may not be directly fixable with aldehydes due to the lack of a primary amine, its conjugation to proteins like antibodies, which contain numerous primary amines, renders the resulting conjugate suitable for use in fixed-cell protocols researchgate.net. This enables researchers to visualize the distribution of target proteins and other biomolecules within the preserved cellular or tissue architecture. Immunofluorescence microscopy with 5-Fam conjugates provides spatial information about the localization of labeled targets, contributing to the understanding of cellular organization and protein distribution microscopyu.com.

Quantitative Analysis of Cellular Uptake and Localization Pathways for 5-Fam Labeled Cargo

5-Fam's fluorescence is widely used for tracking and quantifying the cellular uptake and intracellular localization of labeled molecules. By conjugating this compound to various cargo molecules such as peptides, proteins, or nucleic acids, researchers can visualize their entry into cells and follow their movement to specific cellular compartments acs.orgajol.infomdpi.com.

Quantitative analysis of cellular uptake can be performed using techniques like flow cytometry and fluorescence microscopy. Flow cytometry allows for the measurement of fluorescence intensity in a large population of cells, providing a quantitative assessment of the total amount of labeled cargo taken up by the cells acs.orgnih.govnih.gov. Studies have shown that the mean fluorescence intensity (MFI) measured by flow cytometry correlates with the amount of labeled material inside the cells nih.govnih.gov.

Fluorescence microscopy, particularly confocal laser scanning microscopy, enables the visualization of the spatial distribution of the labeled cargo within individual cells mdpi.com. This allows researchers to determine if the cargo is localized in specific organelles, such as endosomes or lysosomes, or if it has reached the cytoplasm or nucleus acs.orgmdpi.com. Quantitative colocalization analysis using microscopy images can provide insights into the pathways of cellular entry and intracellular trafficking mdpi.com.

For example, studies have used 5-FAM-labeled siRNA or peptide conjugates to investigate their cellular uptake and intracellular fate in different cell lines acs.orgajol.infonih.gov. Quantitative analysis using flow cytometry showed increased cellular uptake of modified conjugates compared to free 5-FAM acs.org. Confocal microscopy revealed the intracellular localization of these conjugates, sometimes showing colocalization with lysosomal markers, indicating delivery to lysosomes acs.orgmdpi.com. The fluorescence intensity measured by these methods allows for the quantitative comparison of uptake efficiency and localization patterns under different experimental conditions acs.orgnih.gov.

Flow Cytometry and High-Throughput Screening Platforms:

5-Fam conjugates are extensively used in flow cytometry and high-throughput screening platforms due to the favorable excitation properties of fluorescein (B123965), which align well with common flow cytometry lasers abclonal.comfishersci.es. Flow cytometry enables the rapid, quantitative analysis of individual cells in a heterogeneous population based on their light scattering and fluorescence properties nih.govcreative-diagnostics.com.

Cell Surface Marker Analysis and Immunophenotyping

Immunophenotyping, the characterization and classification of cells based on the expression of specific protein markers, is a primary application of flow cytometry nih.govbio-rad.com. This is typically achieved by staining cells with fluorescently labeled antibodies that bind to cell surface antigens nih.govcreative-diagnostics.combio-rad.com. 5-Fam can be conjugated to antibodies used for immunophenotyping, allowing for the identification and quantification of different cell populations based on their surface marker expression abclonal.comresearchgate.net.

Flow cytometry allows for the simultaneous detection of multiple surface markers by using a panel of antibodies labeled with different fluorophores creative-diagnostics.comfishersci.de. The stable carboxamide bond formed by this compound conjugation to antibodies ensures reliable staining for accurate cell population analysis cosmobio.co.jp. This is crucial for studies in immunology, cancer research, and other fields where precise identification and enumeration of cell subsets are required nih.govbio-rad.com.

Intracellular Protein Quantification and Localization Studies

Flow cytometry can also be used to quantify and study the localization of intracellular proteins. This requires fixing and permeabilizing the cells to allow fluorescently labeled antibodies to access intracellular targets fishersci.esfishersci.de. 5-Fam conjugated antibodies can be used for intracellular staining, enabling the detection and quantification of proteins within the cytoplasm or nucleus fishersci.esbmgrp.eu.

Protocols for intracellular staining involve fixation, often with formaldehyde, followed by permeabilization using detergents or alcohol fishersci.esfishersci.de. The stability of the carboxamide bond in 5-Fam conjugates is important to withstand these steps cosmobio.co.jp. Flow cytometry provides quantitative data on the expression levels of intracellular proteins within individual cells, and combined with appropriate gating strategies, can reveal differences in protein expression among different cell populations fishersci.esmdpi.com. While flow cytometry provides quantitative data on protein levels, detailed intracellular localization often requires complementary microscopy techniques mdpi.comuni-muenchen.de.

Cell Proliferation, Apoptosis, and Viability Assays Using 5-Fam Conjugates

5-Fam conjugates are utilized in various cell-based assays to assess fundamental cellular processes such as proliferation, apoptosis (programmed cell death), and viability bdbiosciences.comthermofisher.comthermofisher.com. Flow cytometry is a powerful tool for these assays, allowing for the analysis of these processes in large cell populations bdbiosciences.comthermofisher.comnih.gov.

Cell proliferation assays often involve tracking the dilution of a fluorescent dye that is incorporated into cells and halved with each cell division. While carboxyfluorescein succinimidyl ester (CFSE), which labels intracellular proteins, is a well-known dye for proliferation tracking via flow cytometry, the principle relies on a stable, heritable fluorescent label bdbiosciences.comlabsolu.ca.

Apoptosis assays can utilize 5-Fam conjugates to detect specific markers or events associated with programmed cell death. For instance, fluorescently labeled Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer membrane of apoptotic cells, is commonly used bdbiosciences.comnih.gov. While Annexin V is often conjugated to fluorophores like FITC or APC, 5-Fam could potentially be used as a label for Annexin V or other probes that detect caspase activity or changes in mitochondrial membrane potential, which are hallmarks of apoptosis thermofisher.comnih.gov. Flow cytometry allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations based on staining patterns with dyes like Annexin V and propidium (B1200493) iodide (PI) or other viability stains thermofisher.comthermofisher.comnih.gov.

Viability assays using flow cytometry distinguish between live and dead cells, often based on membrane integrity thermofisher.com. Dyes like PI are typically excluded by live cells but enter dead cells with compromised membranes thermofisher.comnih.gov. While 5-Fam itself might be used in some viability contexts, particularly if conjugated to a molecule that is retained by live cells or selectively taken up by dead cells, its primary role in these assays is often as a label for antibodies or other probes that detect specific cellular states related to viability or death thermofisher.com. The ability of flow cytometry to perform multiparametric analysis allows for the simultaneous assessment of viability alongside other cellular parameters using different fluorescent labels fishersci.dethermofisher.com.

Development of Multiplexed Assays for High-Throughput Screening in Drug Discovery Research (excluding clinical drug discovery)

High-throughput screening (HTS) is a cornerstone of modern drug discovery research, enabling the rapid evaluation of large libraries of compounds against specific biological targets mdpi.comresearchgate.net. Fluorescence-based detection methods are frequently employed in HTS due to their sensitivity and adaptability to miniaturized formats, such as multi-well plates mdpi.com. Multiplexed assays, which allow the simultaneous measurement of multiple parameters in a single well, further increase the efficiency of HTS nih.govnih.gov.

The amine-reactive nature of this compound makes it suitable for fluorescently labeling a variety of molecules relevant to HTS assays, including enzymes, substrates, inhibitors, or target proteins biomol.comchemodex.comavantorsciences.comaatbio.comambeed.cnmaxanim.com. For instance, in enzyme activity assays used in HTS, this compound could be used to label a substrate or an enzyme. Changes in fluorescence upon enzymatic activity or inhibitor binding can then be monitored. While specific examples of multiplexed HTS assays explicitly detailing the use of this compound were not extensively detailed in the provided search results, the general application of fluorescent labeling in HTS for enzyme activity profiling and screening against enzymatic targets is well-established mdpi.comnih.gov.

Furthermore, cell-based assays are integral to HTS. Fluorescent dyes are used to monitor various cellular responses, including cell viability, proliferation, and the activity of specific signaling pathways nih.govmdpi.com. Carboxyfluorescein succinimidyl ester (CFSE), which is chemically related to this compound, is a known tool for monitoring cell proliferation in assays that can be adapted for higher throughput screening formats, often analyzed by flow cytometry mdpi.com. The ability of this compound to covalently label intracellular molecules allows for long-term retention within cells, making it suitable for tracking cellular processes over time in HTS contexts biomol.comchemodex.com. The integration of microfluidic platforms with techniques like confocal microscopy and flow cytometry also facilitates high-throughput screening of cell models like spheroids, where fluorescent labeling is crucial for evaluation nih.gov.

Biosensor Development and Sensing Platforms:

Fluorescence-based biosensors are designed to detect and quantify specific analytes by translating a molecular recognition event into a measurable change in fluorescence signal pnas.orgnih.gov. This compound plays a role in the development of such platforms primarily as a fluorescent label conjugated to the sensing element.

Construction of Enzyme-Linked Immunosorbent Assays (ELISA) with 5-Fam Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In fluorescence-based ELISA, a fluorescent label is used for detection. 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester, which includes the this compound isomer, is explicitly mentioned as an amine-reactive derivative of fluorescein used for labeling antibodies and other probes in immunofluorescence-based assays like ELISA avantorsciences.com. By conjugating this compound to detection antibodies or other assay components that bind the target analyte, researchers can introduce a fluorescent readout into the ELISA format, allowing for sensitive quantification of the analyte based on the intensity of the fluorescence signal.

Development of Fluorescence-Based Biosensors for Specific Analytes (e.g., ions, metabolites, proteins)

While genetically encoded fluorescent biosensors often utilize fluorescent proteins pnas.orgnih.govnih.govaddgene.org, synthetic fluorescent dyes like this compound can be incorporated into biosensor designs by conjugating them to molecules that exhibit selective binding to specific analytes. The binding of the analyte can induce a conformational change in the recognition molecule, affecting the fluorescence properties of the attached 5-Fam label (e.g., intensity, lifetime, or serving as a FRET partner). For example, a derivative, 5-FAM-Alkyne, has been noted as a fluorescent biosensor for alkaline phosphatase, an enzyme (protein) medchemexpress.com. This demonstrates the potential for the FAM fluorophore to be part of biosensors for specific biological molecules. By conjugating this compound to peptides, proteins, or other ligand-binding domains biomol.comchemodex.comavantorsciences.comaatbio.comambeed.cnmaxanim.com, researchers can potentially create novel biosensors for detecting ions, metabolites, or other proteins, where analyte binding triggers a detectable fluorescent change from the 5-Fam label.

Integration of 5-Fam in Microfluidic Devices for Point-of-Care Diagnostics Research

Microfluidic devices are increasingly explored for point-of-care (POC) diagnostic applications due to their ability to handle small sample volumes, portability, and potential for rapid analysis rsc.orgthno.orgnih.govresearchgate.net. Fluorescence detection is a common method integrated into microfluidic platforms researchgate.net. The incorporation of fluorescent labels like 5-Fam into assays performed on microfluidic chips enables sensitive and localized detection of target analytes. A direct example is the use of RPA amplicons labeled with 5' FAM antigen in a paper-based microfluidic POC device for the detection of HIV nih.gov. In this application, the FAM label facilitates the visual detection of the amplified target on the microfluidic strip nih.gov. This highlights how 5-Fam, through its conjugation to assay components, can be successfully integrated into microfluidic devices to provide a fluorescent readout for diagnostic research purposes. The advantages of microfluidics, such as reduced sample consumption and faster analysis times, are complemented by the sensitivity offered by fluorescence detection using dyes like 5-Fam nih.govresearchgate.net.

Nanotechnology and Advanced Materials Research:

Fluorescent labeling is a fundamental technique in nanotechnology and advanced materials research for studying the interaction of nanoparticles with biological systems.

Tracking and Visualization of Nanoparticle Uptake, Distribution, and Cellular Interactions

Understanding how nanoparticles interact with cells, including their uptake, intracellular distribution, and trafficking, is crucial for the development of applications such as targeted drug delivery and imaging nih.govacs.orgnih.gov. Fluorescent labeling of nanoparticles is a common approach to visualize and track these processes using techniques like fluorescence microscopy (including confocal microscopy) and flow cytometry nih.govacs.orgrsc.org. Nanoparticle tracking analysis (NTA) in fluorescent mode also allows for the characterization and monitoring of fluorescently labeled nanoparticles, such as extracellular vesicles, providing information on size, distribution, and concentration mdpi.com.

Functionalization of Polymeric Materials and Surfaces with 5-Fam for Biosensing Applications

The development of highly sensitive and selective biosensors often relies on the effective functionalization of material surfaces, including polymeric substrates, to enable the specific capture and detection of target biomolecules rsc.orgnih.govdiva-portal.orgnih.govmdpi.com. Polymeric materials are advantageous in biosensor construction due to their tunable properties, ease of processing, and the ability to incorporate various functionalities nih.govmdpi.com. Functionalization strategies aim to immobilize biorecognition elements, such as antibodies, enzymes, or nucleic acids, onto the sensor surface while maintaining their activity nih.gov.

This compound plays a role in this area primarily through its ability to fluorescently label these biorecognition elements or other molecules used in the biosensing platform. By conjugating this compound to amine-containing probes (e.g., lysine (B10760008) residues in proteins or modified oligonucleotides), researchers can create fluorescently tagged molecules chemodex.comadipogen.commaxanim.comeurogentec.combiomol.combiotium.com. These labeled probes can then be immobilized onto functionalized polymeric surfaces. Polymers can serve as supports for immobilizing these fluorescently tagged functionalities, thereby contributing to the sensing mechanism mdpi.com. The stable amide bond formed by the reaction of this compound with amines ensures that the fluorescent label remains attached to the probe during the biosensing process chemodex.comadipogen.comeurogentec.combiomol.combiotium.comaatbio.com.

While direct functionalization of the polymer material itself with this compound is less common unless the polymer backbone or side chains contain primary or secondary amines, the dye is instrumental in labeling the biological components that interact with or are immobilized on the polymeric surface. The fluorescence signal from the 5-Fam label can then be used for detection and quantification of the target analyte, either directly or through techniques like fluorescence resonance energy transfer (FRET) if a suitable acceptor is also incorporated into the system. The robust nature of the 5-Fam amide conjugate is particularly beneficial for creating stable and reusable biosensing platforms.

Evaluation of Drug Carrier Localization and Release Mechanisms in Model Systems

Fluorescent labeling is a powerful technique for studying the behavior of drug delivery systems, allowing researchers to track the localization of carriers and evaluate the mechanisms and kinetics of drug release in model systems. This compound is frequently used to label model drugs or components of drug carriers due to its stable fluorescence and ability to form covalent conjugates.

A notable application is the use of 5-Carboxyfluorescein N-succinimidyl ester (FAM-NHS), a form of this compound, to label model therapeutic agents for release studies from polymeric delivery systems. For instance, FAM-NHS-labeled IgG has been employed to evaluate the sustained release capabilities of tetra-PEG hydrogels, a type of polymeric material investigated for drug delivery applications nih.gov. In this research, tetra-PEG gels were prepared with varying polymer concentrations (1.5%, 5%, and 10%), and the release of the labeled IgG from these gels was monitored in vitro nih.gov.

The study demonstrated that the release rate of FAM-NHS-labeled IgG was dependent on the polymer concentration of the hydrogel. Specifically, the release was slower in gels with higher polymer concentrations (5% and 10%) compared to the 1.5% gel nih.gov. Over a period of 1-2 weeks, both bevacizumab (a therapeutic antibody) and FAM-NHS-labeled IgG were released from the 5% and 10% tetra-PEG gels, although complete release was not observed within this timeframe nih.gov.

This research highlights how this compound can be used to fluorescently tag model protein drugs like IgG, enabling the quantitative assessment of their release profiles from polymeric carriers. By tracking the fluorescence signal over time, researchers can gain insights into the diffusion, degradation, and interaction-based mechanisms governing drug release from different polymeric formulations. Such studies are crucial for optimizing drug carrier design to achieve desired release kinetics for therapeutic efficacy. The stability of the 5-Fam label ensures that the observed fluorescence accurately reflects the location and release of the labeled component.

Data from the study on IgG release from tetra-PEG hydrogels nih.gov:

| Tetra-PEG Gel Concentration | Observed Release Duration (FAM-NHS-labeled IgG) | Extent of Release (within 2 weeks) |

| 1.5% | Faster release compared to 5% and 10% | Not fully released |

| 5% | Slower release compared to 1.5% | Not fully released |

| 10% | Slowest release compared to 1.5% and 5% | Not fully released |

This data indicates that increasing the polymer concentration in the tetra-PEG hydrogel matrix leads to a slower, more sustained release of the labeled protein.

Advanced Methodologies and Computational Approaches Involving 5 Fam, Se

Quantitative Fluorescence Microscopy for Concentration Mapping and Binding Affinity Determination

Quantitative fluorescence microscopy techniques serve as critical tools for investigating the behavior of molecules labeled with fluorophores like 5-FAM within complex cellular environments. These methodologies enable precise determination of molecular concentrations and rigorous assessment of binding affinities. By quantifying the fluorescence intensity within defined cellular regions, researchers can effectively infer the local concentration of the labeled species. nih.gov For example, the application of fluorescence titrations employing 5'-FAM-labeled oligonucleotides has been successfully used to quantify the binding affinity of proteins, such as alkyladenine DNA glycosylase (AAG), to DNA. nih.gov In such experimental setups, observable changes in fluorescence anisotropy and total fluorescence upon protein binding provide data from which the dissociation constant (Kd) can be derived, offering a quantitative measure of the binding strength. nih.gov Adjusting salt concentrations can be a strategic approach to modulate DNA binding affinity, thereby facilitating more accurate quantitative analysis in these studies. nih.gov

Fluorescence Correlation Spectroscopy (FCS) and Single-Molecule Spectroscopy Using 5-Fam Conjugates

Fluorescence Correlation Spectroscopy (FCS) represents a powerful technique for the investigation of molecular dynamics, concentrations, and interactions with high temporal and spatial resolution, capable of reaching the single-molecule level in highly dilute solutions. nih.govuni-heidelberg.defrontiersin.orgacs.org The fundamental principle of FCS involves analyzing the time-dependent fluctuations in fluorescence intensity generated as labeled molecules traverse a minute, focused excitation volume. nih.govfrontiersin.orgku.dk Analysis of these fluctuations yields valuable information on parameters such as diffusion coefficients and local molecular concentrations. nih.govfrontiersin.org While not universally classified as a true single-molecule technique, FCS possesses high sensitivity and can effectively report on the behavior of a limited number of particles within the defined detection volume. nih.gov Advanced variations like dual-color fluorescence cross-correlation spectroscopy (FCCS) extend the capabilities of FCS to facilitate the study of interactions between distinct fluorescently labeled molecular species. uni-heidelberg.defrontiersin.org FCS is commonly implemented using confocal microscopy systems. frontiersin.orgku.dk Single-molecule spectroscopy approaches, frequently employing techniques such as Total Internal Reflection Fluorescence (TIRF) microscopy or Zero-Mode Waveguides (ZMWs), enable the direct observation of individual fluorescent molecules. acs.org ZMWs, in particular, are beneficial for overcoming the "concentration barrier" inherent in single-molecule fluorescence measurements, thereby permitting the study of weaker affinity interactions that would otherwise be obscured by background fluorescence in conventional methodologies. acs.org

Computational Modeling and Molecular Dynamics Simulations of 5-Fam Interactions with Biological Macromolecules

Computational modeling, with a significant emphasis on molecular dynamics (MD) simulations, constitutes a vital component in elucidating the interactions between molecules, including conjugates of fluorescent probes like 5-FAM, and biological macromolecules such as proteins, nucleic acids, and lipid membranes. nih.govresearchgate.netgithub.iomdpi.com MD simulations track the dynamic evolution of a molecular system through the numerical integration of classical Newtonian equations of motion for all constituent atoms, employing established force fields to describe the interatomic forces. researchgate.netgithub.iomdpi.comunimib.it These simulations are capable of providing profound insights into the structural, dynamical, and thermodynamical characteristics of the system. mdpi.com When applied to 5-FAM conjugates, MD simulations can model the interactions of the fluorophore and its conjugated biomolecule with their surrounding environment. This can potentially unveil intricate details regarding conformational changes, identification of binding sites, and the potential influence of the fluorescent label on the macromolecule's intrinsic behavior. github.io While experimentally determined structures often serve as the initial input for MD simulations, computational prediction methods are also employed when empirical structural data is unavailable. nih.govmdpi.com

Chemoinformatic Analysis and Structure-Activity Relationship Studies of 5-Fam Derivatives

Chemoinformatic analysis and Structure-Activity Relationship (SAR) studies represent computational methodologies employed to investigate the correlation between the chemical structure of a compound and its associated biological activity or properties. researchgate.netsciencepublishinggroup.comresearcher.life Although 5-FAM primarily functions as a fluorescent label, SAR studies could be applied to understand how structural modifications to the core fluorescein (B123965) moiety or the linker attached to the succinimidyl ester influence its spectral characteristics, chemical reactivity, or its interactions with specific biological targets subsequent to conjugation. Quantitative Structure-Activity Relationship (QSAR) modeling, a prominent chemoinformatic approach, utilizes molecular descriptors to construct predictive models that correlate structure with activity. researchgate.netsciencepublishinggroup.comresearcher.life These methods are valuable for identifying critical structural features that dictate a compound's behavior. sciencepublishinggroup.comacs.org While the provided search results discuss SAR and chemoinformatics in the context of other classes of compounds (e.g., inhibitors of 5-LOX, aminopyrazole derivatives, modulators of GATA4/NKX2-5 interaction), the underlying principles are directly applicable to studying the properties and behavior of 5-FAM derivatives. researchgate.netsciencepublishinggroup.comacs.orgresearchgate.net

Integration of 5-Fam Labeling with Optogenetics and Photopharmacology Research Tools

Optogenetics and photopharmacology are advanced research disciplines that leverage light to precisely control biological processes. Optogenetics typically involves the use of genetically encoded light-sensitive proteins, while photopharmacology employs small molecules whose biological activity is modulated by light exposure. nih.govmightexbio.comresearchgate.netrsc.org Although 5-FAM serves as a fluorescent reporter rather than a direct mediator of light-controlled function, the incorporation of 5-FAM labeling can be strategically integrated with these tools for monitoring or visualizing the downstream effects of optogenetic or photopharmacological interventions. For example, 5-FAM conjugates can be used to label specific molecules within a biological system undergoing optogenetic stimulation. This allows researchers to track the localization, concentration, or interaction dynamics of the labeled species in direct response to light-induced changes. Similarly, in photopharmacology studies involving molecules that can be photoactivated or photoswitched, 5-FAM labeling can be employed to visualize cellular structures or other relevant molecules, providing essential spatial and contextual information alongside the light-controlled drug activity. mightexbio.comrsc.org

Development of Multiplexed Imaging Strategies Utilizing Spectrally Distinct Fluorophores in Conjunction with 5-Fam

Multiplexed imaging is a technique that facilitates the simultaneous visualization of multiple distinct targets within a single biological sample. This is typically achieved through the concurrent use of fluorophores possessing clearly distinguishable spectral properties. researchgate.netresearchgate.netnih.govbiorxiv.org 5-FAM, with its characteristic green fluorescence profile (excitation approximately 495 nm, emission approximately 520 nm), is well-suited for inclusion in multiplexed imaging panels alongside other fluorophores exhibiting different excitation and emission spectra. abpbio.comchemodex.comaatbio.com This strategic combination allows researchers to label one specific target using a 5-FAM conjugate while simultaneously labeling other targets with spectrally distinct dyes. This approach enables the concurrent detection and precise localization of multiple molecular components within cells or tissue samples. researchgate.netnih.govbiorxiv.org Common strategies employed in multiplexed imaging include spectral unmixing, a computational technique designed to computationally separate the overlapping emission spectra originating from different fluorophores. researchgate.netresearchgate.netfluorofinder.com Advanced multiplexing approaches utilize a diverse palette of fluorophores with a broad range of excitation and emission wavelengths to maximize the number of targets that can be simultaneously imaged within a single experiment. nih.govbiorxiv.org

Application of Machine Learning and Image Processing Algorithms for Analyzing 5-Fam Fluorescence Data

The analysis of complex datasets generated by fluorescence microscopy, including data acquired from experiments utilizing 5-FAM conjugates, increasingly benefits from the application of machine learning and advanced image processing algorithms. nih.govdiva-portal.orgnih.gov These computational tools offer powerful capabilities for various analytical tasks, such as image segmentation (the process of identifying and delineating distinct objects or regions of interest within an image), feature extraction, quantitative analysis of fluorescence intensity distributions, and the tracking of labeled molecules over time. diva-portal.orgnih.gov For instance, machine learning clustering techniques can be effectively applied to analyze phasor plots derived from fluorescence data, enabling the unsupervised and automatic identification of distinct populations of fluorescent species based on their unique spectral or fluorescence lifetime characteristics. nih.gov Furthermore, deep learning models are being actively explored and developed for applications such as image restoration to improve image quality and virtual staining, which can computationally predict the localization of specific molecules based on fluorescence data. diva-portal.org These algorithms significantly contribute to automating and enhancing the analysis of large-scale fluorescence datasets, empowering researchers to extract more comprehensive, accurate, and quantitative information from 5-FAM fluorescence images. nih.govdiva-portal.org

Challenges, Limitations, and Future Directions in 5 Fam, Se Research

Addressing Photobleaching and Phototoxicity in Prolonged Live-Cell Imaging Applications

Strategies to mitigate photobleaching and phototoxicity include optimizing imaging parameters such as reducing excitation light intensity, minimizing exposure time, and using less frequent illumination. oxinst.comresearchgate.net Technological advancements in microscopy, such as the development of camera-based confocal systems, multi-point scanning confocal technology, and sensitive detectors with high quantum efficiency, allow for faster imaging with lower light exposure. oxinst.comrwdstco.com The use of longer wavelengths in the near-infrared (NIR) range for live-cell imaging can also reduce the energy delivered to the sample, thereby decreasing phototoxicity. oxinst.comsigmaaldrich.com

Mitigation of Background Fluorescence and Autofluorescence in Complex Biological Samples

Background fluorescence and autofluorescence from cellular and tissue components can interfere with the detection of the signal from 5-Fam conjugates, especially in complex biological samples or when detecting low-abundance targets. thermofisher.com This issue can reduce the sensitivity and specificity of fluorescence-based assays.

Approaches to mitigate background fluorescence and autofluorescence include thorough washing steps to remove unbound dye thermofisher.com, reducing the concentration of the labeling dye thermofisher.com, and utilizing spectral unmixing techniques in microscopy to separate the emission spectra of different fluorophores and autofluorescence. The development of labeling strategies that target specific cellular compartments or molecules can also help to reduce background signal. Furthermore, exploring fluorophores with emission spectra in regions where autofluorescence is minimal, such as the far-red or near-infrared, is an active area of research. sigmaaldrich.com Studies have shown that incorporating materials like poly(ethylene) glycol (PEG) into hydrogels for immunoassays can significantly reduce non-specific protein binding and decrease non-specific fluorescence signals. mdpi.com

Strategies for Enhancing Labeling Specificity and Reducing Non-Specific Binding of 5-Fam Conjugates